molecular formula C19H18ClNO3 B11420938 N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11420938
M. Wt: 343.8 g/mol
InChI Key: WDJVYXFNAZTRLT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzofuran ring, a chloro-substituted methoxyphenyl group, and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl ring.

    Acetamide Formation: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Applications in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide: is unique due to the specific combination of functional groups and the presence of the benzofuran ring. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C19H18ClNO3/c1-3-12-4-6-17-15(8-12)13(11-24-17)9-19(22)21-16-10-14(20)5-7-18(16)23-2/h4-8,10-11H,3,9H2,1-2H3,(H,21,22)

InChI Key

WDJVYXFNAZTRLT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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